Dracoflavan B1

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dracoflavan B1 is typically isolated from the resin of Daemonorops species. The isolation process involves chemical degradation and extensive nuclear magnetic resonance (NMR) analysis to establish its structure and stereochemistry. The formation mechanism involves the oxidation of a 6-methylflavan to a quinonemethide, followed by coupling with another flavan moiety .

Industrial Production Methods: Currently, there are no large-scale industrial production methods specifically for this compound. The compound is primarily obtained through extraction from natural sources, particularly the resin of Daemonorops species.

Analyse Des Réactions Chimiques

Formation Mechanism

Dracoflavan B1 originates from the oxidative coupling of flavan precursors in Daemonorops resin. The reaction involves:

-

Oxidation of 6-methylflavan to a quinonemethide intermediate.

-

Coupling of the quinonemethide with another flavan unit, forming the A-type interflavan bond (C–O–C linkage between flavan monomers).

This mechanism aligns with the biosynthetic pathways observed in other Dragon's Blood constituents .

Structural Elucidation

Key reactions and analytical methods used to determine this compound’s structure include:

Stereochemical Features

-

Absolute configuration : Established as 4α,5α-dihydroxy for the flavan monomer units using circular dichroism (CD) spectroscopy .

-

Interflavan bond : The C8–C6′ linkage adopts a trans configuration, critical for stabilizing the dimeric structure .

Reactivity and Stability

-

Oxidative susceptibility : The quinonemethide intermediate is highly reactive, facilitating rapid coupling under mild oxidative conditions .

-

pH-dependent degradation : Acidic conditions promote cleavage of the A-type bond, while neutral/basic conditions favor stability .

Comparative Analysis

This compound shares structural motifs with related compounds (e.g., Dracoflavans C1, D1), but differs in:

Applications De Recherche Scientifique

Scientific Research Applications

Dracoflavan B1 has several notable applications across various fields:

1. Chemistry:

- Model Compound: It serves as a model compound for studying the chemical behavior of flavonoids and their derivatives, providing insights into their structural and functional relationships.

2. Biology:

- Antioxidant Activity: Research indicates that this compound exhibits significant antioxidant properties, helping to mitigate oxidative stress in cells. This effect is particularly relevant for preventing cellular damage associated with various diseases .

- Anti-inflammatory Effects: The compound has demonstrated the ability to inhibit inflammatory pathways, making it a candidate for therapeutic applications in conditions characterized by inflammation .

- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties against certain bacterial strains, although further research is required to elucidate its efficacy.

3. Medicine:

- Therapeutic Potential: this compound is being investigated for its therapeutic effects in treating conditions related to oxidative stress and inflammation. Its ability to inhibit α-amylase may also have implications for managing diabetes by slowing starch digestion and sugar absorption .

4. Industry:

- Natural Health Products: The compound is explored for use in developing natural health products and dietary supplements aimed at enhancing health through its antioxidant and anti-inflammatory properties.

Case Studies

Several studies have been conducted to explore the biological activities of this compound:

Inhibition of α-Amylase:

Research indicates that this compound effectively inhibits pancreatic α-amylase, showing potential for managing postprandial blood glucose levels in diabetic models .

Antioxidant Activity:

A study demonstrated that this compound significantly reduced oxidative stress markers in cellular models exposed to high glucose levels, suggesting its protective role against oxidative damage .

Anti-inflammatory Mechanisms:

Investigations into the anti-inflammatory effects revealed that this compound could inhibit key inflammatory pathways, including NF-κB activation, thereby reducing inflammation in experimental models .

Mécanisme D'action

The mechanism of action of Dracoflavan B1 involves its interaction with various molecular targets and pathways:

Antioxidant Activity: this compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons to neutralize reactive oxygen species.

Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

Molecular Targets: Key molecular targets include nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are involved in the regulation of inflammatory responses.

Comparaison Avec Des Composés Similaires

- Dracoflavan B2

- Dracoflavan C1

- Dracoflavan C2

- Dracoflavan D1

- Dracoflavan D2

Comparison: Dracoflavan B1 is unique among these compounds due to its specific chemical structure and stereochemistry. While all these compounds are A-type deoxyproanthocyanidins, this compound has distinct biological activities and potential therapeutic applications .

Activité Biologique

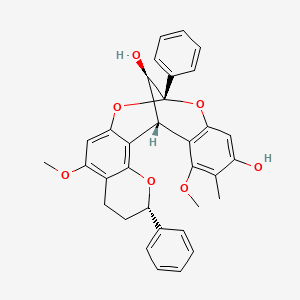

Dracoflavan B1 is a novel A-type deoxyproanthocyanidin derived from the resin of Daemonorops draco , commonly known as dragon's blood. This compound has garnered attention for its potential biological activities, particularly its antioxidant and anti-inflammatory properties. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and research findings.

This compound is characterized by its unique chemical structure, which includes a phenolic group on the A-ring that is crucial for its biological activity. The compound primarily targets α-amylase , an enzyme involved in starch digestion. By inhibiting α-amylase activity, this compound slows the breakdown of starch into sugars, which can have implications for managing blood sugar levels in diabetic conditions.

Mechanism Details:

- Target Enzyme: α-Amylase

- Mode of Action: Non-competitive inhibition

- IC50 Values: Approximately 23 μM for pancreatic α-amylase, comparable to acarbose .

Biological Activities

This compound exhibits several notable biological activities:

- Antioxidant Properties: Research indicates that this compound possesses significant antioxidant capabilities, which help mitigate oxidative stress in cells. This effect is particularly relevant in preventing cellular damage associated with various diseases.

- Anti-inflammatory Effects: The compound has demonstrated the ability to inhibit inflammatory pathways, making it a candidate for therapeutic applications in conditions characterized by inflammation.

- Antimicrobial Activity: Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains, although more research is needed to fully understand its efficacy .

Research Findings and Case Studies

Several studies have been conducted to explore the biological activities of this compound:

- Inhibition of α-Amylase:

- Antioxidant Activity:

- Anti-inflammatory Mechanisms:

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with other similar compounds is useful:

| Compound | IC50 (μM) | Biological Activity |

|---|---|---|

| This compound | 23 | α-Amylase inhibition |

| Acarbose | ~20 | α-Amylase inhibitor |

| Dracoflavan C1 | Not specified | Potential anti-inflammatory effects |

Propriétés

IUPAC Name |

(1R,5S,13R,21R)-9,19-dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaene-17,21-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H30O7/c1-18-22(34)16-25-27(30(18)37-3)29-28-26(40-33(39-25,32(29)35)20-12-8-5-9-13-20)17-24(36-2)21-14-15-23(38-31(21)28)19-10-6-4-7-11-19/h4-13,16-17,23,29,32,34-35H,14-15H2,1-3H3/t23-,29+,32+,33+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVMNOJJSVJYOFS-IEPJYCOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1O)OC3(C(C2C4=C5C(=C(C=C4O3)OC)CCC(O5)C6=CC=CC=C6)O)C7=CC=CC=C7)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(C=C1O)O[C@]3([C@@H]([C@H]2C4=C5C(=C(C=C4O3)OC)CC[C@H](O5)C6=CC=CC=C6)O)C7=CC=CC=C7)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H30O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50941232 | |

| Record name | 5,13-Dimethoxy-12-methyl-2,8-diphenyl-3,4-dihydro-2H,8H,14H-8,14-methano-1,7,9-trioxabenzo[6,7]cycloocta[1,2-a]naphthalene-11,15-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50941232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194794-44-0 | |

| Record name | Dracoflavan B1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194794440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,13-Dimethoxy-12-methyl-2,8-diphenyl-3,4-dihydro-2H,8H,14H-8,14-methano-1,7,9-trioxabenzo[6,7]cycloocta[1,2-a]naphthalene-11,15-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50941232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.